molecular formula C13H25N3O B13638158 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13638158
M. Wt: 239.36 g/mol
InChI Key: OCGZKFQCSKTTTE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve basic environments and specific temperature controls to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .

Scientific Research Applications

3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with dopamine and serotonin receptors, making it useful in the development of antipsychotic drugs . Additionally, its structure allows it to participate in various biochemical pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: An antipsychotic.

    Indinavir: An antiretroviral.

    Sitagliptin: Used for diabetes.

    Vestipitant: An investigational drug for anxiety and depression.

Uniqueness

What sets 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide apart from these similar compounds is its unique structure, which provides distinct interactions with molecular targets. This uniqueness allows it to be explored for a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25N3O/c1-10-3-4-13(12(14)17,9-11(10)2)16-7-5-15-6-8-16/h10-11,15H,3-9H2,1-2H3,(H2,14,17)

InChI Key

OCGZKFQCSKTTTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C(=O)N)N2CCNCC2

Origin of Product

United States

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